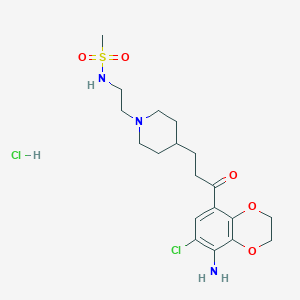

Sulamserod hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

スラメルセロード塩酸塩の合成には、複数ステップのプロセスが伴います。合成経路の概要を以下に示します。

塩素化: プロセスは、1,4-ベンゾジオキサンを酢酸中で塩素化して、6,7-ジクロロ誘導体を生成することから始まります。

フリーデル・クラフツアシル化: この誘導体は、アセチルクロリドと塩化アルミニウムを用いてフリーデル・クラフツアシル化され、ケトンを形成します。

ニトロ化: ケトンは、発煙硝酸を使用してニトロ化され、ニトロ化合物を生成します。

水素化: ニトロ基は水素化され、ハロゲン原子は同時に、炭素担持パラジウムの存在下で水素化分解され、アミノケトンが生成されます。

保護と塩素化: アミノ基はアセトアミドとして保護され、続いてN-クロロスクシンイミドを用いて塩素化されます。

アルドール縮合: 保護されたアミノケトンは、エタノール性水酸化カリウム中において、ピリジン-4-カルボキシアルデヒドとアルドール縮合し、不飽和ケトンを形成します。

水素化: 不飽和ケトンは、炭素担持パラジウム上で水素化され、飽和ケトンが生成され、これはさらに、アルミナ担持ロジウムを使用して水素化され、対応するピペリジンが生成されます.

化学反応の分析

Acetylation to Form Acetylaminochloroketone

Compound 7 (acetylaminochloroketone) is synthesized via acetylation of an intermediate amine.

-

Reagents : Acetic anhydride or acetyl chloride.

-

Conditions : Base catalysis (e.g., pyridine) at 0–25°C.

Transfer Hydrogenation with Simultaneous Dechlorination

A critical step involves reducing a nitro group to an amine while removing a chlorine atom without reducing adjacent ketones.

-

Reagents : Ammonium formate or cyclohexene as hydrogen donors, palladium/carbon catalyst.

-

Conditions : 60–80°C in methanol/water.

-

Outcome :

Formation of Quaternary Salt with Iodosulfonamide

Iodosulfonamide (Compound 14 ) reacts with an intermediate to form quaternary salt 11 , a key precursor.

-

Reagents : Iodosulfonamide, alkylating agents (e.g., methyl iodide).

-

Mechanism : Nucleophilic displacement at iodine, forming a sulfonamide-linked quaternary ammonium salt.

-

Safety Note : Iodosulfonamide is mutagenic, requiring containment and rapid quenching .

Final Hydrochloride Salt Formation

The free base is converted to Sulamserod hydrochloride via acid-base reaction.

-

Reagents : Hydrochloric acid (HCl) in ethanol.

-

Conditions : Slow addition at 0–5°C to prevent degradation.

-

Purity : >99.5% after recrystallization from ethanol/water .

Reaction Optimization and Scale-Up Challenges

Mechanistic Insights and Side Reactions

-

Nitro Reduction Selectivity : The Pd/C catalyst’s surface geometry favors nitro-group adsorption over ketones, minimizing side products .

-

Iodosulfonamide Reactivity : Iodine’s leaving-group ability drives the quaternization, but residual iodide necessitates post-reaction washes.

This synthesis exemplifies modern process chemistry’s emphasis on convergent routes, catalytic efficiency, and hazard mitigation. Each reaction is tailored to balance molecular complexity with industrial practicality, as evidenced by successful multi-kilogram production .

科学的研究の応用

Sulamserod hydrochloride has several scientific research applications:

Chemistry: It is used in studies related to serotonin receptor antagonists and their effects on gastrointestinal motility.

Biology: Research on its interaction with serotonin receptors helps in understanding the role of these receptors in various biological processes.

作用機序

スラメルセロード塩酸塩は、セロトニン受容体の一種である5-HT4受容体を選択的に拮抗することによって効果を発揮します。この拮抗作用は、受容体の活性を阻害し、胃腸運動性の亢進やその他の治療効果をもたらします。 関与する分子標的には、5-HT4受容体があり、これは胃腸管における神経伝達物質の放出や平滑筋収縮の調節に役割を果たしています .

類似化合物との比較

スラメルセロード塩酸塩は、5-HT4受容体の選択的拮抗作用においてユニークです。類似の化合物には以下のようなものがあります。

テガセロド: 過敏性腸症候群に使用される別の5-HT4受容体アゴニスト。

シザプリド: セロトニン受容体も標的とする運動促進薬ですが、安全性の問題から市販が中止されています。

プルカロプリド: 慢性便秘に使用される選択的5-HT4受容体アゴニスト.

生物活性

Sulamserod hydrochloride, a derivative of sulphonamide compounds, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound belongs to the class of sulphonamides, which are known for their broad pharmacological properties. These compounds have been utilized in the treatment of various conditions due to their ability to inhibit bacterial growth and reduce inflammation. The compound's structure includes a benzene sulphonamide backbone, which is pivotal for its biological activity.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found that compounds related to Sulamserod inhibited edema by approximately 94.69% at 1 hour post-administration, with sustained effects observed at 2 and 3 hours (89.66% and 87.83%, respectively) . This suggests that Sulamserod may effectively mitigate inflammation through similar mechanisms.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro assessments revealed that related compounds had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and 6.63 mg/mL against Bacillus subtilis . The effectiveness against Escherichia coli was also noted, with a MIC of 6.72 mg/mL, indicating its potential as an alternative treatment for infections caused by resistant strains .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

3. Antioxidant Activity

Research has shown that this compound possesses antioxidant properties comparable to established antioxidants like Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C’s IC50 of 0.2090 mg/mL . This indicates its potential utility in combating oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, which allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. Studies suggest that modifications to the sulphonamide structure can enhance its efficacy against specific pathogens or improve its anti-inflammatory effects .

Case Studies

Case Study: Efficacy Against Resistant Strains

In a comparative study involving various diarylpentanoids and their derivatives, this compound demonstrated notable activity against ampicillin-resistant strains of E. cloacae, highlighting its potential role in addressing antibiotic resistance . This case underscores the importance of exploring sulphonamide derivatives in developing new antimicrobial agents.

特性

CAS番号 |

184159-40-8 |

|---|---|

分子式 |

C19H29Cl2N3O5S |

分子量 |

482.4 g/mol |

IUPAC名 |

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |

InChIキー |

JJOQGHGEIKOGPO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

異性体SMILES |

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |

正規SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。